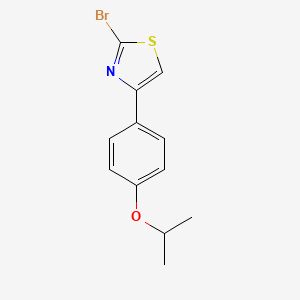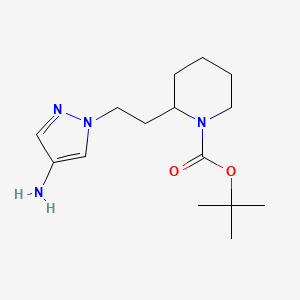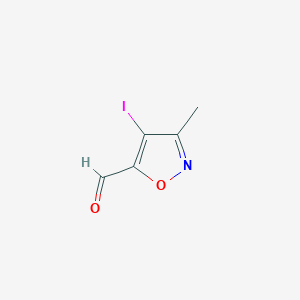![molecular formula C15H17NO4 B11787645 (1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11787645.png)
(1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S,4R)-7-((ベンジルオキシ)カルボニル)-7-アザビシクロ[2.2.1]ヘプタン-2-カルボン酸は、ユニークな二環式構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
(1S,2S,4R)-7-((ベンジルオキシ)カルボニル)-7-アザビシクロ[2.2.1]ヘプタン-2-カルボン酸の合成は、通常、容易に入手可能な前駆体から始まる複数のステップを必要とします。一般的な方法の1つは、Diels-Alder反応を用いて二環式コアを形成し、続いてベンジルオキシカルボニル基とカルボン酸基を導入するための官能基の修飾を行うことを含みます。反応条件は、しばしば高い収率と選択性を確保するために、精密な温度制御と特定の触媒の使用を必要とします。
工業生産方法
工業的な環境では、この化合物の生産は、効率を最大化し、コストを最小限に抑えるために最適化された条件で、大規模なバッチ反応を伴う場合があります。連続フロー反応器とクロマトグラフィーなどの高度な精製技術の使用は、合成プロセスのスケーラビリティをさらに強化できます。
化学反応の分析
反応の種類
(1S,2S,4R)-7-((ベンジルオキシ)カルボニル)-7-アザビシクロ[2.2.1]ヘプタン-2-カルボン酸は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために酸化することができます。
還元: 還元反応は、酸素含有基を除去したり、二重結合を還元したりするために使用できます。
置換: この化合物は、特定の原子または基を置換するために、求核置換反応または求電子置換反応に関与できます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤または求電子剤が含まれます。温度、溶媒、pHなどの反応条件は、目的の結果を得るために慎重に制御する必要があります。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンを生成する可能性があり、還元はアルコールまたはアルカンを生成する可能性があります。置換反応は、使用される求核剤または求電子剤に応じて、さまざまな官能基を導入できます。
科学研究への応用
化学
化学では、(1S,2S,4R)-7-((ベンジルオキシ)カルボニル)-7-アザビシクロ[2.2.1]ヘプタン-2-カルボン酸は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、新しい有機化合物の開発において貴重な中間体となります。
生物学
生物学的研究では、この化合物は、その特定の立体化学と官能基のために、酵素相互作用と受容体結合を研究するために使用できます。また、細胞プロセスを調査するための生化学的アッセイにおけるプローブとしても役立ちます。
医学
医薬品化学では、(1S,2S,4R)-7-((ベンジルオキシ)カルボニル)-7-アザビシクロ[2.2.1]ヘプタン-2-カルボン酸は、潜在的な治療用途について検討されています。その構造は、効力が増加したり、副作用が減少したりするなどの改善された薬理学的特性を持つアナログを作成するために修飾できます。
工業
工業部門では、この化合物は、特殊化学品と材料の生産に使用できます。そのユニークな特性により、ポリマー合成、コーティング、接着剤での用途に適しています。
科学的研究の応用
Chemistry
In chemistry, (1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific stereochemistry and functional groups. It may also serve as a probe in biochemical assays to investigate cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure can be modified to create analogs with improved pharmacological properties, such as increased potency or reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis, coatings, and adhesives.
作用機序
(1S,2S,4R)-7-((ベンジルオキシ)カルボニル)-7-アザビシクロ[2.2.1]ヘプタン-2-カルボン酸の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物の二環式構造と官能基により、これらの標的に高い親和性で結合し、それらの活性を調節し、下流の効果を引き起こすことができます。関与する正確な経路は、特定の用途と標的分子によって異なります。
類似の化合物との比較
類似の化合物
- (1R,2R,4S)-7-((ベンジルオキシ)カルボニル)-7-アザビシクロ[2.2.1]ヘプタン-2-カルボン酸
- (1S,2S,4R)-7-((メトキシ)カルボニル)-7-アザビシクロ[2.2.1]ヘプタン-2-カルボン酸
- (1S,2S,4R)-7-((ベンジルオキシ)カルボニル)-7-アザビシクロ[2.2.1]ヘプタン-2-カルボンアミド
ユニークさ
(1S,2S,4R)-7-((ベンジルオキシ)カルボニル)-7-アザビシクロ[2.2.1]ヘプタン-2-カルボン酸を他の類似の化合物と区別するものは、その特定の立体化学と官能基の配置です。これらの特徴は、ユニークな化学反応性と生物活性を付与し、さまざまな研究および産業用途において貴重な化合物となります。
類似化合物との比較
Similar Compounds
- (1R,2R,4S)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
- (1S,2S,4R)-7-((Methoxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
- (1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxamide
Uniqueness
What sets (1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid apart from similar compounds is its specific stereochemistry and functional group arrangement. These features confer unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H17NO4 |
|---|---|
分子量 |
275.30 g/mol |
IUPAC名 |
(1S,2S,4R)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C15H17NO4/c17-14(18)12-8-11-6-7-13(12)16(11)15(19)20-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,17,18)/t11-,12+,13+/m1/s1 |
InChIキー |
ORCSDOIXZYXXMU-AGIUHOORSA-N |
異性体SMILES |
C1C[C@H]2[C@H](C[C@@H]1N2C(=O)OCC3=CC=CC=C3)C(=O)O |
正規SMILES |
C1CC2C(CC1N2C(=O)OCC3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![benzyl 3-[(2S)-azetidin-2-yl]piperidine-1-carboxylate](/img/structure/B11787581.png)
![(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxy)cyclopropyl)methanol](/img/structure/B11787587.png)


![7-(Piperazin-1-yl)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11787600.png)
![2-(Hydroxymethyl)benzo[d]thiazol-6-ol](/img/structure/B11787608.png)
![tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11787614.png)

![5-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B11787628.png)



